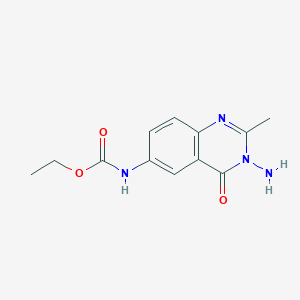
ethyl N-(3-amino-2-methyl-4-oxoquinazolin-6-yl)carbamate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl N-(3-amino-2-methyl-4-oxoquinazolin-6-yl)carbamate is a chemical compound belonging to the quinazoline class, which are heterocyclic aromatic organic compounds. Quinazolines are known for their diverse biological activities and are often used in pharmaceuticals and organic synthesis.
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis typically begins with 3-amino-2-methylquinazolin-4(3H)-one as the core structure.
Reaction Steps: The compound is then reacted with ethyl chloroformate in the presence of a base such as triethylamine to introduce the ethyl carbamate group.
Purification: The product is purified through recrystallization or column chromatography.
Industrial Production Methods:
Batch Process: In an industrial setting, the reaction is carried out in large reactors with continuous monitoring of temperature and pH to ensure product quality.
Scale-Up Considerations: Special attention is given to the control of reaction conditions to avoid side reactions and ensure high yield.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions can be used to convert the quinazoline ring to its corresponding amine.
Substitution: Substitution reactions at different positions of the quinazoline ring can lead to a variety of derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium(VI) compounds.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution pattern.
Major Products Formed:
Oxidation Products: Hydroxylated and carboxylated derivatives.
Reduction Products: Reduced amines.
Substitution Products: A variety of substituted quinazolines.
科学研究应用
Chemistry: Ethyl N-(3-amino-2-methyl-4-oxoquinazolin-6-yl)carbamate is used as a building block in organic synthesis, particularly in the construction of more complex molecules. Biology: The compound has shown potential in biological studies, including its use as a probe in biochemical assays. Medicine: It has been investigated for its pharmacological properties, including potential antitumor and antimicrobial activities. Industry: The compound is used in the development of new materials and chemical processes.
作用机制
The compound exerts its effects through interactions with specific molecular targets, such as enzymes or receptors. The exact mechanism can vary depending on the biological context, but it often involves binding to the active site of an enzyme or receptor, leading to modulation of its activity.
相似化合物的比较
Quinazoline: The parent compound without the ethyl carbamate group.
Methylquinazoline: A related compound with a methyl group at a different position.
Aminoquinazoline: A compound with an amino group in place of the carbamate group.
Uniqueness: Ethyl N-(3-amino-2-methyl-4-oxoquinazolin-6-yl)carbamate is unique due to its specific substitution pattern, which can lead to distinct biological and chemical properties compared to its analogs.
This compound's versatility and potential applications make it a valuable subject of study in various scientific fields. Its unique structure and reactivity profile offer opportunities for the development of new drugs, materials, and chemical processes.
属性
IUPAC Name |
ethyl N-(3-amino-2-methyl-4-oxoquinazolin-6-yl)carbamate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N4O3/c1-3-19-12(18)15-8-4-5-10-9(6-8)11(17)16(13)7(2)14-10/h4-6H,3,13H2,1-2H3,(H,15,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZVFZNIATJJCFT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)NC1=CC2=C(C=C1)N=C(N(C2=O)N)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。













